REACTION_SMILES
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[CH2:10]1[N:11]2[CH2:12][N:13]3[CH2:14][N:15]([CH2:16]2)[CH2:17][N:18]1[CH2:19]3.[F:1][c:2]1[c:3]([OH:9])[c:4]([F:8])[cH:5][cH:6][cH:7]1.[OH2:27].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[F:1][c:2]1[c:3]([OH:9])[c:4]([F:8])[cH:5][c:6]([CH:21]=[O:20])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c(F)cccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=Cc1cc(F)c(O)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |